

how to handle hygroscopic 2-(Diisopropylamino)ethanol in the lab

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Diisopropylamino)ethanol

Cat. No.: B145969

[Get Quote](#)

Technical Support Center: Handling 2-(Diisopropylamino)ethanol

This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of the hygroscopic compound **2-(Diisopropylamino)ethanol** (CAS No. 96-80-0) in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is **2-(Diisopropylamino)ethanol** and why is its hygroscopic nature a concern?

A1: **2-(Diisopropylamino)ethanol**, also known as N,N-Diisopropylethanolamine, is an amino alcohol used as a chemical intermediate, catalyst, or base in organic synthesis.^[1] It is classified as hygroscopic, meaning it readily absorbs moisture from the atmosphere.^[2] This property is a significant concern because the absorbed water can:

- Alter Concentration: Dilute the reagent, leading to inaccurate measurements and stoichiometry in reactions.
- Inhibit Reactions: Interfere with moisture-sensitive reactions, such as those involving Grignard reagents, organolithiums, or certain catalysts, by quenching reagents or promoting side reactions.

- Affect Product Purity: Lead to the formation of undesired byproducts, complicating purification and reducing yields.

Q2: How should I properly store **2-(Diisopropylamino)ethanol**?

A2: Proper storage is critical to maintain the integrity of the reagent.

- Container: Always keep the compound in a tightly closed container. Containers that have been opened must be carefully resealed to prevent leakage and moisture ingress.[3][4] For long-term storage or for high-purity applications, consider using bottles with Sure/Seal™ caps which allow for transfer via syringe without opening the bottle to the atmosphere.[5]
- Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon). For frequently accessed bottles, flushing the headspace with inert gas before sealing is recommended.
- Location: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[3][4] It should be stored away from incompatible materials like strong acids and oxidizing agents.[4][6]

Q3: What are the best practices for weighing and transferring this liquid?

A3: To minimize moisture exposure, avoid open-air transfers.

- Inert Atmosphere Transfer: The preferred method for transferring **2-(Diisopropylamino)ethanol** is by using a dry, gas-tight syringe or cannula under a positive pressure of an inert gas (nitrogen or argon).[5] This involves piercing the septum of the storage bottle with a needle connected to the inert gas line to create a slight positive pressure, and then using a second needle attached to a syringe to withdraw the desired volume.
- Glove Box/Bag: For high-precision additions or when handling small quantities, perform all manipulations inside a glove box or glove bag with a dry atmosphere.[7]
- Rapid Weighing: If direct weighing is unavoidable, do so quickly in a fume hood. Be aware that the compound will begin to absorb atmospheric moisture immediately, potentially affecting accuracy.[8]

Q4: My compound may have absorbed moisture. Can I still use it, and can it be dried?

A4: Using **2-(Diisopropylamino)ethanol** that has been compromised by moisture is not recommended for moisture-sensitive applications, as it can lead to failed reactions.

- Assessing Moisture Content: The water content can be quantitatively determined using Karl Fischer titration, which is the standard method for such analyses.[9]
- Drying the Compound: While some organic compounds can be dried by distillation or by using drying agents, this can be complex for **2-(Diisopropylamino)ethanol** due to its high boiling point (187-192 °C) and reactivity.[10] Distillation must be performed under vacuum to avoid thermal decomposition. Using drying agents like molecular sieves is an option, but their effectiveness must be validated. It is often more practical and reliable to procure a new, dry batch of the reagent.

Q5: What are the primary safety hazards associated with **2-(Diisopropylamino)ethanol**?

A5: This compound is hazardous and requires careful handling.

- Toxicity: It is toxic in contact with skin and if inhaled, and harmful if swallowed.[4]
- Corrosivity: It causes severe skin burns and eye damage.[3][4]
- Flammability: It is a combustible liquid with a flash point of approximately 175 °F (79 °C).[1]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[10][11] All handling should be performed in a well-ventilated fume hood.[4]

Q6: What solvents are compatible with **2-(Diisopropylamino)ethanol**?

A6: **2-(Diisopropylamino)ethanol** is soluble in polar organic solvents such as ethanol and methanol.[2] It has limited solubility in non-polar solvents like hexane.[2] When used in reactions, ensure that the chosen solvent is anhydrous, as any residual water in the solvent will defeat the purpose of using a dry reagent.

Data Presentation

Table 1: Physical and Chemical Properties of **2-(Diisopropylamino)ethanol**

Property	Value	Reference(s)
CAS Number	96-80-0	[10]
Molecular Formula	C ₈ H ₁₉ NO	[10]
Molecular Weight	145.24 g/mol	[10] [12]
Appearance	Colorless to slightly yellow liquid	[2] [6]
Density	0.826 g/mL at 25 °C	[6] [10]
Boiling Point	187 - 192 °C	[4] [10]
Flash Point	~175 °F / 79 °C	[1]
Vapor Pressure	<1 mmHg at 20 °C	[6] [10]
Solubility	Good solubility in polar solvents (water, alcohols)	[2]

Table 2: Safety and Handling Information

Hazard Category	GHS Classification	Precautionary Measures	Reference(s)
Acute Toxicity	Oral: Category 4, Dermal: Category 3, Inhalation: Category 3	Do not eat, drink, or smoke when using. Wash skin thoroughly after handling. Use only in a well-ventilated area.	[3][4]
Skin Corrosion	Category 1B	Wear protective gloves, clothing, eye, and face protection.	[3][4]
Flammability	Combustible Liquid (Category 4)	Keep away from heat, sparks, open flames, and hot surfaces.	[4]
Storage Class	6.1C (Combustible, acute toxic)	Store locked up in a well-ventilated, dry, and cool place.	[10]

Experimental Protocols

Protocol: Using **2-(Diisopropylamino)ethanol** as a Base in a Moisture-Sensitive Acylation Reaction

This protocol outlines the procedure for using **2-(Diisopropylamino)ethanol** as an acid scavenger in the acylation of a sensitive alcohol, where the exclusion of water is critical.

1. Preparation of Glassware and Reagents:

- All glassware (reaction flask, dropping funnel, condenser) must be thoroughly dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon.[5]
- Anhydrous reaction solvent (e.g., dichloromethane or THF) must be obtained from a solvent purification system or by distillation over a suitable drying agent.

- The substrate (alcohol) and acylating agent (e.g., acyl chloride) must be confirmed to be anhydrous.

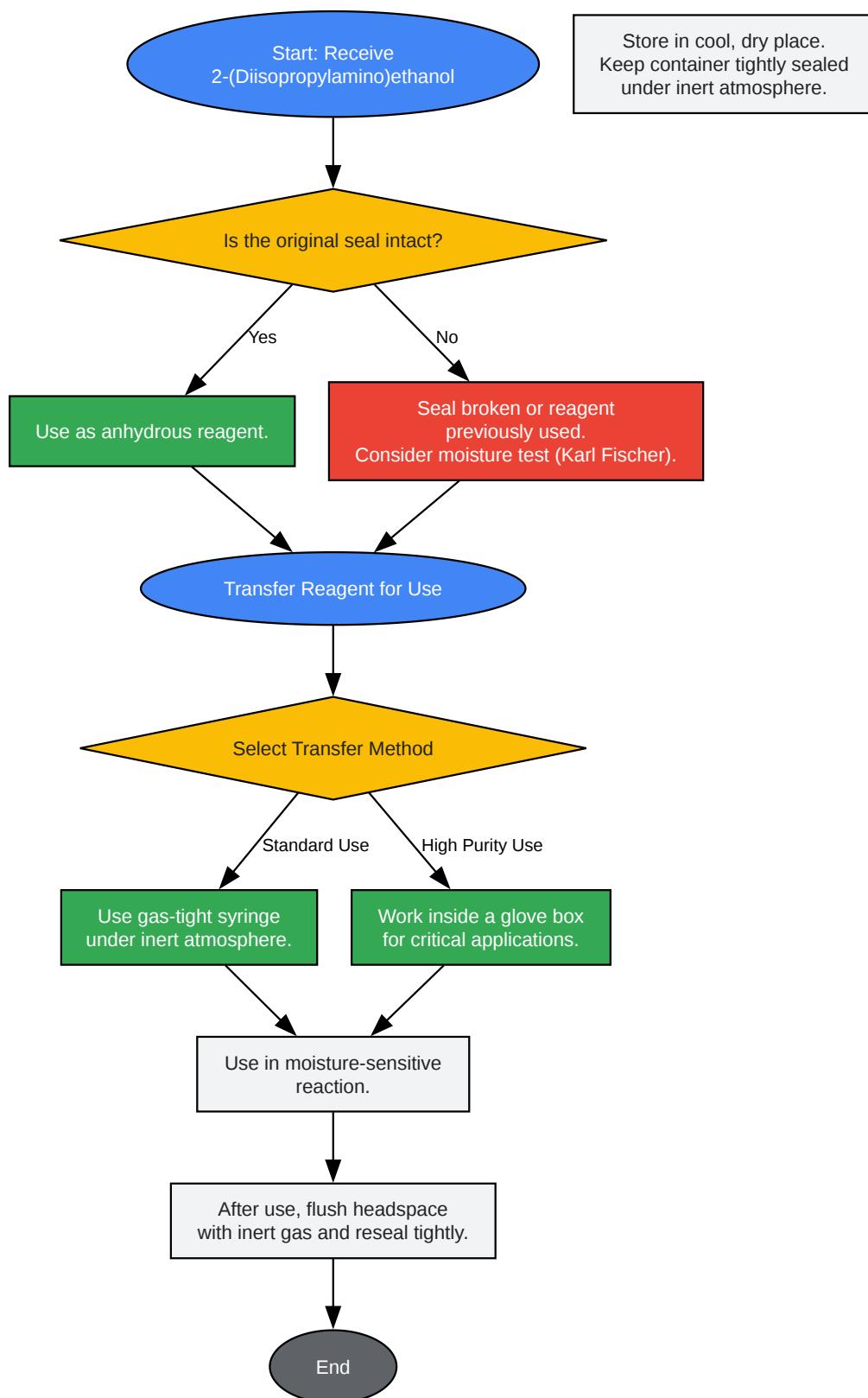
2. Reaction Setup:

- Set up the dried glassware with a magnetic stir bar, a nitrogen/argon inlet, and a bubbler to maintain a positive inert atmosphere.
- Dissolve the alcohol substrate in the anhydrous solvent and add it to the reaction flask via a dry syringe.
- Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

3. Transfer of **2-(Diisopropylamino)ethanol**:

- Using a dry, gas-tight syringe, withdraw the required volume of **2-(Diisopropylamino)ethanol** from a Sure/Seal™ bottle.
- Syringe Technique: a. Puncture the septum of the reagent bottle with a needle connected to the inert gas line to introduce a slight positive pressure. b. Using a second, separate syringe, draw a volume of inert gas from the reaction flask's headspace and flush the syringe. Repeat twice. c. Insert the needle of the flushed syringe through the septum into the liquid and slowly withdraw the desired volume. d. Remove the syringe and immediately add the reagent dropwise to the stirring reaction mixture through the flask's septum.

4. Reaction Execution:


- After the base has been added, slowly add the acylating agent to the reaction mixture via a dry syringe.
- Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

5. Work-up and Purification:

- Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

- Proceed with standard extraction, drying (e.g., with MgSO_4 or Na_2SO_4), filtration, and solvent evaporation.
- Purify the crude product as required (e.g., by column chromatography).

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for handling hygroscopic **2-(Diisopropylamino)ethanol**.

[Click to download full resolution via product page](#)

Caption: Troubleshooting guide for reactions involving 2-(Diisopropylamino)ethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-(Diisopropylamino)ethanol | 96-80-0 [smolecule.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. opcw.org [opcw.org]
- 4. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. 2-Diisopropylaminoethanol | 96-80-0 [amp.chemicalbook.com]
- 7. hepatochem.com [hepatochem.com]
- 8. tutorchase.com [tutorchase.com]
- 9. metrohm.com [metrohm.com]
- 10. 2-(Diisopropylamino)ethanol = 99 96-80-0 [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. 2-Diisopropylaminoethanol | C8H19NO | CID 7313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [how to handle hygroscopic 2-(Diisopropylamino)ethanol in the lab]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145969#how-to-handle-hygroscopic-2-diisopropylamino-ethanol-in-the-lab>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com